In Vitro Antimalarial Potency: Desethylamodiaquine IC50 vs. Amodiaquine, Chloroquine, and Mefloquine in P. falciparum Field Isolates
In a direct head‑to‑head comparison using 35 field isolates of Plasmodium falciparum collected from eastern Thailand, desethylamodiaquine exhibited a mean IC50 of 67.5 nM, which was approximately 3.5‑fold higher (less potent) than amodiaquine (18.2 nM) [1]. Against the same isolates, chloroquine showed an IC50 of 313 nM, and mefloquine exhibited an IC50 of 9.98 nM [1]. This quantitative data establishes the relative potency rank order of these 4‑aminoquinoline antimalarials in a clinically relevant parasite population.
| Evidence Dimension | 50% inhibitory concentration (IC50) against P. falciparum schizont maturation |
|---|---|
| Target Compound Data | 67.5 nM (mean) |
| Comparator Or Baseline | Amodiaquine: 18.2 nM; Chloroquine: 313 nM; Mefloquine: 9.98 nM |
| Quantified Difference | Desethylamodiaquine is 3.5‑fold less potent than amodiaquine; 4.6‑fold more potent than chloroquine; 6.8‑fold less potent than mefloquine |
| Conditions | 35 field isolates from eastern Thailand (Oct‑Dec 1985); in vitro schizont maturation inhibition assay |
Why This Matters
This data is essential for selecting the correct reference standard in antimalarial susceptibility assays and for accurately interpreting dose‑response relationships in studies involving amodiaquine prodrug activation.
- [1] Childs GE, Boudreau EF, Wimonwattratee T, Pang L, Milhous WK. A comparison of the in vitro activities of amodiaquine and desethylamodiaquine against isolates of Plasmodium falciparum. Am J Trop Med Hyg. 1989;40(1):7-11. doi:10.4269/ajtmh.1989.40.7. PMID: 2644858. View Source
